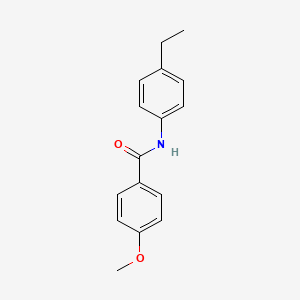N-(4-ethylphenyl)-4-methoxybenzamide
CAS No.:
Cat. No.: VC10877479
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H17NO2 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18) |
| Standard InChI Key | LJSMFIUUVZSBDZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Introduction
Structural and Molecular Features
Chemical Identity and Nomenclature
N-(4-Ethylphenyl)-4-methoxybenzamide (IUPAC name: N-(4-ethylphenyl)-4-methoxybenzamide) consists of a benzamide core substituted with a methoxy group at the para position of the benzene ring and a 4-ethylphenyl group attached to the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol. The compound’s structure aligns with derivatives reported in studies on N-substituted benzamides .
Table 1: Key Physical and Chemical Properties
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of N-(4-ethylphenyl)-4-methoxybenzamide can be inferred from methods used for analogous benzamides. A common approach involves the condensation of 4-methoxybenzoic acid derivatives with 4-ethylaniline.
Amidation via Acyl Chlorides
Reaction of 4-methoxybenzoyl chloride with 4-ethylaniline in dichloroethane or acetonitrile under inert conditions yields the target compound. This method, adapted from , typically achieves yields of 76–91% for similar N-arylbenzamides .
Example Protocol:
-
Activation: 4-Methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.
-
Coupling: The acyl chloride reacts with 4-ethylaniline in the presence of a base (e.g., triethylamine) at reflux .
-
Workup: The crude product is purified via recrystallization or column chromatography.
Borane-Mediated Reductive Amination
An alternative route, inspired by hydroboration methods in , involves reductive amination of 4-methoxybenzaldehyde with 4-ethylaniline using pinacolborane (HBpin) at 120°C . While this method is less common for benzamides, it highlights the versatility of borane reagents in amide synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals for N-(4-ethylphenyl)-4-methoxybenzamide can be extrapolated from data in and :
-
¹H NMR (CDCl₃):
-
¹³C NMR (CDCl₃):
Mass Spectrometry
The high-resolution mass spectrum (HRMS) would show a molecular ion peak at m/z 255.1234 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇NO₂ .
Reactivity and Functionalization
Chemoselective Reduction
Analogous N-substituted benzamides undergo selective reduction of carbonyl groups using agents like Wolff–Kishner (WK) or sodium borohydride. For example, in , N-aryl-N-arylamidoacetophenones were reduced to ethylbenzene derivatives via WK conditions . Applying this to N-(4-ethylphenyl)-4-methoxybenzamide could yield N-(4-ethylphenyl)-4-methoxybenzylamine.
Electrophilic Substitution
The electron-rich methoxy group directs electrophilic substitution (e.g., nitration, sulfonation) to the ortho and para positions of the benzene ring. Such reactions are critical for modifying the compound’s electronic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume